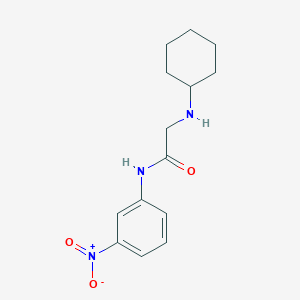
2-(cyclohexylamino)-N-(3-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclohexylamino)-N-(3-nitrophenyl)acetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclohexylamino group and a nitrophenyl group attached to an acetamide backbone, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohexylamino)-N-(3-nitrophenyl)acetamide typically involves the reaction of cyclohexylamine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified using recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality.
化学反応の分析
Types of Reactions
2-(Cyclohexylamino)-N-(3-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of 2-(cyclohexylamino)-N-(3-aminophenyl)acetamide.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted acetamide derivatives.
科学的研究の応用
2-(Cyclohexylamino)-N-(3-nitrophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(cyclohexylamino)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclohexylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, while the nitrophenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Methyl-3-nitrophenyl acetate: Similar in structure but with a methyl group instead of a cyclohexylamino group.
2-Benzylidene-3-oxobutanamide: Contains a benzylidene group and exhibits different chemical properties.
Uniqueness
2-(Cyclohexylamino)-N-(3-nitrophenyl)acetamide is unique due to its combination of a cyclohexylamino group and a nitrophenyl group, which imparts distinct chemical and biological properties
特性
CAS番号 |
331869-96-6 |
|---|---|
分子式 |
C14H19N3O3 |
分子量 |
277.32 g/mol |
IUPAC名 |
2-(cyclohexylamino)-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C14H19N3O3/c18-14(10-15-11-5-2-1-3-6-11)16-12-7-4-8-13(9-12)17(19)20/h4,7-9,11,15H,1-3,5-6,10H2,(H,16,18) |
InChIキー |
YEJKQAPTZFUVOF-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
溶解性 |
31.4 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5,6-Dimethyl-4-oxothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetic acid](/img/structure/B15227431.png)

![9-Fluoro-3-azaspiro[5.5]undecane](/img/structure/B15227465.png)

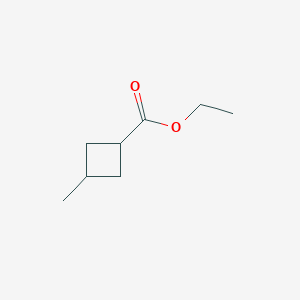
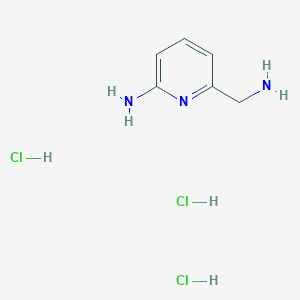


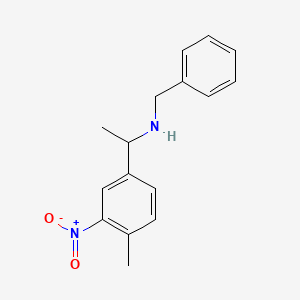
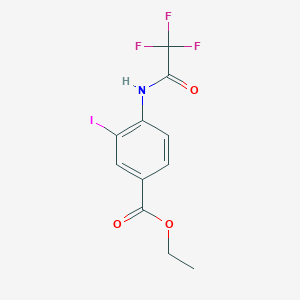
![(7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanamine](/img/structure/B15227507.png)
![2-Azaspiro[4.4]nonan-7-ol](/img/structure/B15227512.png)
![2-Chloro-4-[3-(3,4-dichlorophenyl)ureido]-benzenesulfonyl chloride](/img/structure/B15227514.png)

